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molecular formula C7H9ClN2O B2691852 2-(5-Chloropyrazin-2-yl)propan-2-ol CAS No. 1240596-83-1

2-(5-Chloropyrazin-2-yl)propan-2-ol

Cat. No. B2691852
M. Wt: 172.61
InChI Key: ZNGQOKCTJKGQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187464B2

Procedure details

A well-stirring solution of methyl 5-chloropyrazine-2-carboxylate (23.5 g, 136 mmol) in Tetrahydrofuran (THF) (172 ml) under nitrogen was cooled to −10° C. and became a thick tan suspension. Added methylmagnesium bromide, 3M in diethyl ether (100 ml, 300 mmol) slowly making sure the temperature did not rise above 0° C. After 1 hour, the reaction now at 0° C. was quenched with saturated NH4Cl (100 mL) slowly, followed by EtOAc (100 mL), and the dark mixture was stirred overnight. The mixture was diluted with 400 mL water and 100 mL EtOAc, and the layers were separated. The aqueous layer was extracted with EtOAc (2×300 mL). The combined EtOAc extracts were dried over MgSO4, filtered, and concentrated to give a dark residue, which was divided into two batches. Each batch was loaded (with 10% CH2Cl2/cyclohexane) onto a pre-equilibrated (with hexanes) 330 g silica cartridge and purified using normal phase chromatography CISCO): 0-25% ethyl acetate/hexanes (30 min), 25% (15 min). Product began eluting at 33 minutes. Product fractions were concentrated to afford 2-(5-chloropyrazin-2-yl)propan-2-ol (6.232 g, 25%) as a low viscosity orange oil. MS (m/z) 173.1 (M+H+).
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
CH2Cl2 cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5](C(OC)=O)=[N:6][CH:7]=1.C[Mg]Br.C([O:17][CH2:18][CH3:19])C.[CH2:20](Cl)Cl.C1CCCCC1>O1CCCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:18]([OH:17])([CH3:19])[CH3:20])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Name
Quantity
172 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
CH2Cl2 cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
the dark mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 0° C
CUSTOM
Type
CUSTOM
Details
the reaction now at 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched with saturated NH4Cl (100 mL) slowly
ADDITION
Type
ADDITION
Details
The mixture was diluted with 400 mL water and 100 mL EtOAc
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark residue, which
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
0-25% ethyl acetate/hexanes (30 min), 25% (15 min)
Duration
15 min
WASH
Type
WASH
Details
Product began eluting at 33 minutes
Duration
33 min
CONCENTRATION
Type
CONCENTRATION
Details
Product fractions were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.232 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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